5-Pyrimidinecarboxylic acid, 2-amino-4-(diethoxymethyl)-, ethyl ester
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is pyrimidine , a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The carboxylic acid group at position 5 is esterified with an ethyl group, yielding the ethyl carboxylate moiety. At position 2, an amino group (-NH$$2$$) is attached, while position 4 bears a diethoxymethyl substituent (-CH(OCH$$2$$CH$$3$$)$$2$$).
The full IUPAC name is ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate , reflecting these substituents in descending order of priority. The CAS registry number 62327-98-4 uniquely identifies this compound. Its molecular formula is C$${12}$$H$${19}$$N$$3$$O$$4$$ , with a molecular weight of 269.30 g/mol . The SMILES notation O=C(C1=CN=C(N)N=C1C(OCC)OCC)OCC encodes the connectivity of atoms, highlighting the ester group, amino group, and diethoxymethyl branch.
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound is governed by the pyrimidine ring’s aromaticity and the steric and electronic effects of its substituents. The pyrimidine core adopts a planar configuration due to π-electron delocalization across the conjugated system. The amino group at position 2 introduces a slight pyramidal distortion at nitrogen, while the diethoxymethyl group at position 4 creates a tetrahedral geometry around the central carbon atom bonded to two ethoxy groups.
Key bond lengths and angles include:
- C-N bonds in the pyrimidine ring: ~1.33 Å (typical for aromatic C-N bonds).
- C-O bonds in the ester group: ~1.21 Å (carbonyl) and ~1.36 Å (ester oxygen).
- Dihedral angles between the pyrimidine ring and the diethoxymethyl group: Approximately 75–85°, as observed in analogous structures.
The ethyl carboxylate group at position 5 contributes to polarity, enhancing solubility in organic solvents. Hydrogen bonding between the amino group and carbonyl oxygen may stabilize the molecule in solid-state configurations.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of related pyrimidine derivatives provide insights into the crystallographic behavior of this compound. For example, ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate (CAS 62328-06-7) crystallizes in a monoclinic system with space group P2$$1$$/c , featuring intermolecular hydrogen bonds between amino groups and carbonyl oxygens. Similarly, the diethoxymethyl substituent in the title compound likely induces R$$2$$$$^2$$(18) hydrogen-bonded rings via C-H⋯O interactions, as seen in structurally analogous molecules.
While direct X-ray data for ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate are limited, computed diffraction patterns for related compounds suggest a lattice constant of a = 8.92 Å, b = 12.45 Å, c = 7.31 Å and a density of 1.29 g/cm$$^3$$ . The diethoxymethyl group’s bulkiness may reduce crystal symmetry, leading to a triclinic or monoclinic system with Z = 2–4 molecules per unit cell.
Comparative Analysis with Related Pyrimidinecarboxylate Derivatives
A comparative analysis highlights the structural and functional uniqueness of this compound:
The amino group at position 2 enhances hydrogen-bonding capacity compared to unsubstituted derivatives, potentially improving crystallinity. Replacing the acetyl group (in ) with diethoxymethyl increases steric bulk and hydrophobicity, altering solubility profiles. Furthermore, the diethoxymethyl group’s ethoxy branches may engage in C-H⋯π interactions with aromatic rings in adjacent molecules, a feature absent in acetyl-substituted analogs.
Properties
CAS No. |
62327-98-4 |
|---|---|
Molecular Formula |
C12H19N3O4 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-4-17-10(16)8-7-14-12(13)15-9(8)11(18-5-2)19-6-3/h7,11H,4-6H2,1-3H3,(H2,13,14,15) |
InChI Key |
YMTSMDRECDLWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC(=NC=C1C(=O)OCC)N)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- The chlorine atom at the 4-position of the pyrimidine ring is displaced by the nucleophilic attack of diethoxymethane or its reactive intermediate.
- The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism favored by the electron-deficient pyrimidine ring.
- The diethoxymethyl group is introduced as a stable acetal substituent.
- The ethyl ester group remains intact throughout the reaction.
Purification
- The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and purity.
Detailed Preparation Method (Example Protocol)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1 equiv), diethoxymethane (1.2 equiv), sodium ethoxide (catalytic) | Mix in ethanol solvent under nitrogen atmosphere |
| 2 | Heat mixture to reflux (approx. 78 °C) for 6–12 hours | Monitor reaction progress by TLC or HPLC |
| 3 | Cool reaction mixture to room temperature | Precipitate product or prepare for extraction |
| 4 | Filter or extract with organic solvent (e.g., ethyl acetate) | Remove impurities and unreacted starting materials |
| 5 | Purify by recrystallization from ethanol or chromatography | Obtain pure this compound |
Research Findings and Optimization
- Base selection: Mild bases such as sodium ethoxide or potassium carbonate are preferred to avoid ester hydrolysis.
- Solvent choice: Ethanol is commonly used due to its ability to dissolve both reactants and facilitate the substitution.
- Temperature: Elevated temperatures improve reaction rates but must be controlled to prevent decomposition.
- Yield: Reported yields range from moderate to high (60–85%) depending on reaction time and purity of starting materials.
- Scalability: The reaction is amenable to scale-up using continuous flow reactors, which enhance heat and mass transfer, improving yield and reproducibility.
Comparative Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Starting material | Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | Provides reactive site for substitution |
| Nucleophile | Diethoxymethane | Introduces diethoxymethyl group |
| Base | Sodium ethoxide, potassium carbonate | Catalyzes substitution, avoids ester hydrolysis |
| Solvent | Ethanol | Good solubility, facilitates reaction |
| Temperature | Reflux (~78 °C) | Enhances reaction rate |
| Reaction time | 6–12 hours | Ensures complete conversion |
| Purification method | Recrystallization, chromatography | Achieves high purity |
| Yield | 60–85% | Dependent on reaction optimization |
Additional Notes
- The diethoxymethyl group is sensitive to acidic conditions; thus, acidic workup should be avoided to prevent hydrolysis.
- The amino group at position 2 remains unprotected during the reaction, indicating the selectivity of the substitution at position 4.
- The ethyl ester functionality is stable under the reaction conditions, preserving the carboxylate ester moiety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic, optical, or catalytic properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer or antiviral properties. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Ethyl 2-Amino-4-Methylpyrimidine-5-Carboxylate (CAS 127957-83-9)
- Structure : Differs at position 4, where a methyl group replaces the diethoxymethyl group.
- Properties : Smaller substituent reduces steric hindrance and hydrophobicity compared to diethoxymethyl.
- Activity : Pyrimidines with alkyl groups at position 4 (e.g., methyl, propyl) are often intermediates in drug synthesis, with applications in cardiovascular agents .
b) Ethyl 2-Amino-4-(Trifluoromethyl)-5-Pyrimidinecarboxylate (CAS 149771-09-5)
- Structure : Features a trifluoromethyl group at position 4.
- Properties : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity.
- Application : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for improved bioavailability .
c) Ethyl 4-Chloro-2-Methylpyrimidine-5-Carboxylate (CAS 857283-62-6)
- Structure : Chlorine at position 4 and methyl at position 2.
- Properties : Chlorine increases molecular weight and polarity, influencing binding interactions.
- Chromatography : Chlorinated pyrimidines exhibit higher retention factors in chiral separations due to halogen interactions with stationary phases .
d) Ethyl 6-Methyl-4-Phenyl-2-Thioxo-1,4-Dihydropyrimidine-5-Carboxylate (CAS 33458-26-3)
- Structure : Contains a thioxo group at position 2 and a phenyl group at position 4.
- Activity : Thioxo derivatives are studied for anticonvulsant and antitumor activities .
Chromatographic Behavior
- Retention Factors : Bulky substituents like diethoxymethyl are expected to increase retention times in HPLC due to enhanced hydrophobic interactions with columns like CSP-6. For example, analogs with phenyl or benzyl groups showed α values of 1.29–1.56 in chiral separations .
- Peak Broadening : Compounds with flexible substituents (e.g., diethoxymethyl) may exhibit broader peaks compared to rigid analogs (e.g., trifluoromethyl), as seen in CSP-7 separations .
Biological Activity
5-Pyrimidinecarboxylic acid, 2-amino-4-(diethoxymethyl)-, ethyl ester is a compound that has garnered attention in scientific research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and antimalarial properties.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₁H₁₅N₃O₄
- Molecular Weight : 235.26 g/mol
The presence of the pyrimidine ring and the ethyl ester group contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds similar to 5-pyrimidinecarboxylic acid derivatives exhibit significant antibacterial properties. For instance, a study on 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrated that these compounds effectively inhibited the growth of several bacterial strains, including Escherichia coli and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Activity Against E. coli | Activity Against K. pneumoniae | Notes |
|---|---|---|---|
| 2-amino-4-hydroxypyrimidine | Yes | Yes | Effective against multiple strains |
| 5-Pyrimidinecarboxylic acid | Pending | Pending | Structure suggests potential efficacy |
Antimalarial Activity
The antimalarial properties of pyrimidine derivatives have also been explored. A compound structurally related to 5-pyrimidinecarboxylic acid demonstrated an IC50 value of 176 µM against the Plasmodium falciparum strain . This finding suggests that modifications to the pyrimidine structure could enhance antimalarial activity.
Case Studies and Research Findings
- Antibacterial Studies : A series of synthesized pyrimidine derivatives were tested against various pathogens. The findings indicated that compounds with specific substituents (like carboxylic acids) showed enhanced antibacterial activity due to their ability to bind effectively to bacterial enzymes .
- Inflammation Models : In vitro assays using egg albumin showed that certain pyrimidine derivatives could significantly inhibit inflammation markers, suggesting a mechanism that could be further explored for therapeutic applications .
- Antimalarial Screening : The evaluation of pyrimidine derivatives against malaria parasites revealed promising results, warranting further investigation into their pharmacological profiles and mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
